molecular formula C12H19NO4 B066072 (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate CAS No. 159622-09-0

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Cat. No.: B066072
CAS No.: 159622-09-0
M. Wt: 241.28 g/mol
InChI Key: MMSKTMKTGVHMAV-PRHODGIISA-N
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Description

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is a cyclopropane derivative featuring a Boc-protected amino group, a vinyl substituent, and a methyl ester. The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening or cycloaddition reactions. The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in peptidomimetics and chiral building blocks .

Properties

IUPAC Name

methyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSKTMKTGVHMAV-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439656
Record name Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159622-09-0
Record name Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation Strategies

The cyclopropane core is typically constructed via stereoselective cyclopropanation. A widely cited method involves reacting benzylidene glycine ethyl ester with 1,4-dibromobutene in the presence of lithium tert-butoxide (LiOtBu). This [2+1] cycloaddition proceeds through a carbene intermediate, where the bulky base promotes trans-selectivity, yielding a racemic mixture of (1R,2S)- and (1S,2R)-isomers. The reaction’s stereochemical outcome is sensitive to solvent polarity and temperature, with tetrahydrofuran (THF) at −78°C favoring trans-isomer formation (78:22 trans:cis ratio).

Key Reaction Conditions:

  • Solvent: Anhydrous THF

  • Base: Lithium tert-butoxide (2.5 equiv)

  • Temperature: −78°C to 0°C

  • Yield: 65–72%

Boc Protection and Esterification

Following cyclopropanation, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. The methyl ester is introduced either via direct esterification of the carboxylic acid intermediate or through transesterification of the ethyl ester precursor. For example, hydrolysis of the ethyl ester using lithium hydroxide (LiOH) in THF/methanol/water (1:1:2 v/v) yields the carboxylic acid, which is subsequently methylated with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Optimization Insight:

  • Hydrolysis Efficiency: LiOH (4 equiv) achieves 87% conversion to the carboxylic acid.

  • Esterification Yield: Methylation with CH₃I (1.2 equiv) and K₂CO₃ (2 equiv) at 25°C provides >90% esterification.

Stereochemical Resolution and Optical Purity Enhancement

Diastereomeric Salt Formation

Racemic trans-1-amino-2-vinylcyclopropanecarboxylates are resolved using chiral resolving agents such as di-p-toluoyl-D-tartaric acid. The (1R,2S)-isomer preferentially crystallizes from ethanol/water mixtures, achieving 98% enantiomeric excess (ee) after two recrystallizations.

Critical Parameters:

  • Solvent System: Ethanol/water (7:3 v/v)

  • Temperature: 4°C for crystallization

  • Optical Purity: 98% ee after two cycles

Asymmetric Catalysis

Recent advances employ chiral ruthenium catalysts for enantioselective cyclopropanation, bypassing the need for resolution. For instance, (R)-BINAP-RuCl₂ catalyzes the reaction between vinyl diazoacetates and allyl amines, delivering the (1R,2S)-isomer in 85% ee and 70% yield.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors are utilized for cyclopropanation. A microreactor system with residence time <2 minutes achieves 95% conversion at 50°C, reducing side products compared to batch processes.

Table 1: Comparison of Batch vs. Flow Cyclopropanation

ParameterBatch ProcessFlow Process
Temperature−78°C50°C
Conversion72%95%
Enantiomeric Excess78% trans82% trans
Throughput5 kg/day20 kg/day

Purification Techniques

Final purification employs silica gel chromatography (hexane/ethyl acetate 4:1) or recrystallization from tert-butyl methyl ether (TBME). The latter method reduces solvent waste and improves crystal purity (99.5% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.22–1.26 (m, 1H, cyclopropane CH₂), 1.37 (s, 9H, Boc CH₃), 5.04–5.71 (m, 3H, vinyl CH₂), 7.18–7.53 (s, NH rotamers).

  • MS (ESI): m/z 228 [M+H]⁺.

Chiral HPLC Analysis

A Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) resolves enantiomers with retention times of 12.3 min ((1R,2S)-isomer) and 14.7 min ((1S,2R)-isomer).

Challenges and Mitigation Strategies

Ring Strain and Stability

The cyclopropane ring’s strain increases susceptibility to ring-opening reactions. Storage under nitrogen at −20°C in anhydrous acetonitrile prevents decomposition.

Racemization During Esterification

Basic conditions during methylation can epimerize the amino group. Using mild bases like K₂CO₃ and low temperatures (0–5°C) limits racemization to <2% .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated cyclopropane derivatives .

Scientific Research Applications

A. Peptidic Protease Inhibitors

One of the primary applications of (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is as a synthetic intermediate in the development of peptidic protease inhibitors. These inhibitors are crucial in the treatment of viral infections, particularly Hepatitis C virus (HCV).

  • Case Study: BMS-605339
    • Overview : BMS-605339 is a potent NS3 protease inhibitor developed for the treatment of HCV. The synthesis of this compound involves the use of this compound as a key intermediate.
    • Mechanism : The compound acts by inhibiting the protease enzyme, which is essential for viral replication. This inhibition can significantly reduce viral load in infected patients.

B. Development of Novel Therapeutics

The versatility of this compound allows it to be used in the synthesis of various novel therapeutic agents beyond HCV treatments.

  • Example : Research has shown that modifications to this compound can lead to new classes of antiviral agents targeting different mechanisms within viral life cycles.

A. Synthetic Intermediate

In organic synthesis, this compound serves as an important building block for constructing complex organic molecules.

  • Synthesis Pathway : It can be utilized in multi-step synthesis processes where it undergoes transformations such as ring-closing metathesis and nucleophilic substitutions to yield various derivatives with potential biological activity.

B. Structural Modifications

The compound's structure allows for various chemical modifications that can enhance solubility and bioavailability of resultant compounds.

Modification TypeDescriptionImpact on Activity
HydrolysisConversion to acid formIncreases binding affinity to target proteins
AlkylationAddition of alkyl groupsModifies pharmacokinetics and enhances stability

Safety and Handling Considerations

Given its chemical nature, proper handling and storage conditions are essential for maintaining the integrity and safety of this compound:

  • Storage Conditions : Should be stored in a sealed container at temperatures between 2-8°C to prevent degradation.
  • Safety Precautions : It is classified with warning labels indicating potential hazards such as irritation and toxicity upon exposure.

Mechanism of Action

The mechanism of action of (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets. The vinyl group and the Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Ethyl Ester Analog: (1R,2S)-Ethyl 1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

  • Molecular Formula: C₁₃H₂₁NO₄ (vs. C₁₂H₁₉NO₄ for the methyl ester) .
  • Physical Properties :
    • Boiling Point: 328°C .
    • Density: 1.084 g/cm³ .
    • pKa: 10.60 (predicted) .
  • Synthesis : Prepared via esterification of the corresponding carboxylic acid or transesterification. For example, sodium carbonate-mediated extraction from tosylate salts yields the free amine, which is subsequently Boc-protected .
  • Applications : Widely used in enantioselective synthesis due to its compatibility with enzymatic resolution methods (e.g., Subtilisin A) .

Carboxylic Acid Form: (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic Acid

  • Molecular Formula: C₁₁H₁₇NO₄ .
  • Physical Properties :
    • Molecular Weight: 227.26 g/mol .
    • Solubility: Higher polarity compared to esters, making it suitable for aqueous-phase reactions.
  • Applications : Serves as a precursor for ester derivatives and is directly incorporated into peptide chains via carboxylate coupling .

Trifluoroacetamido (TFA) Analog: (1R,2S)-Methyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

  • Key Difference : The Boc group is replaced with a trifluoroacetyl (TFA) protecting group.
  • Reactivity : The electron-withdrawing TFA group increases susceptibility to basic hydrolysis, enabling selective deprotection under mild conditions .
  • Synthesis : Prepared via reaction of the free amine with ethyl trifluoroacetate in the presence of triethylamine .

Pyrrole-Based Analogs (e.g., Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate)

  • Synthesis : Copper-catalyzed cycloaddition of 1,3-bis(indol-3-yl)propane-1,3-diones with diaza-1,3-dienes .
  • Applications: Potential use in medicinal chemistry due to indole motifs, which are prevalent in kinase inhibitors and anticancer agents .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Protecting Group Key Applications
(1R,2S)-Methyl ester (Boc-protected) C₁₂H₁₉NO₄ 241.28 Not reported Boc Chiral intermediates, peptide synthesis
(1R,2S)-Ethyl ester (Boc-protected) C₁₃H₂₁NO₄ 255.31 328 Boc Enzymatic resolution, drug intermediates
(1R,2S)-Carboxylic acid (Boc-protected) C₁₁H₁₇NO₄ 227.26 Not reported Boc Direct coupling in peptide synthesis
(1R,2S)-Methyl ester (TFA-protected) C₉H₁₀F₃NO₄ 253.18 Not reported TFA Labile protecting group applications
Pyrrole-indolyl analog (e.g., Compound 10a from ) C₃₂H₃₄N₄O₅ 554.65 Not reported Boc Medicinal chemistry, heterocyclic scaffolds

Commercial Availability and Specifications

  • The ethyl ester (CAS 259217-95-3) is available from suppliers like TCI America and Sichuan Tongcheng Biopharma, with purity ≥98% and packaging up to 5 kg .
  • The methyl ester is less commonly commercialized but can be synthesized via methyl esterification of the carboxylic acid .

Biological Activity

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, commonly referred to as (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate, is a compound with significant potential in medicinal chemistry, particularly as a synthetic intermediate in the development of protease inhibitors for viral infections. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.287 g/mol
  • CAS Number : 159622-09-0
  • Structural Representation :
CC C C OC O NC1 CC1C C C O O\text{CC C C OC O NC1 CC1C C C O O}

The compound functions primarily as a synthetic intermediate in the development of peptidic protease inhibitors. Proteases are enzymes that play a crucial role in the life cycle of viruses, including Hepatitis C. By inhibiting these enzymes, (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate can potentially disrupt viral replication and promote antiviral effects.

Antiviral Properties

Research indicates that this compound is involved in the synthesis of potent inhibitors against the Hepatitis C virus (HCV). Notably, it has been cited in studies focusing on the development of BMS-605339, a tri-peptidic acylsulfonamide that exhibits strong antiviral activity against HCV NS3 protease. The inhibition mechanism involves binding to the active site of the protease, thereby preventing substrate cleavage and subsequent viral replication .

Case Studies

  • BMS-605339 Development :
    • Study Reference : Li et al., Journal of Medicinal Chemistry, 2014.
    • Findings : This study demonstrated that BMS-605339 effectively inhibited HCV NS3 protease in vitro and showed promising results in early clinical trials for treating chronic Hepatitis C infection.
  • Macrocyclization Studies :
    • Study Reference : Rudd et al., ChemMedChem, 2015.
    • Findings : The research explored macrocyclization techniques to enhance the efficacy and selectivity of protease inhibitors derived from (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HCV NS3 proteaseLi et al., J. Med. Chem., 2014
Synthetic IntermediateUsed in developing peptidic protease inhibitorsRudd et al., ChemMedChem, 2015
MechanismBinds to active site of proteaseVarious studies on protease inhibition

Q & A

Q. What are the key synthetic strategies for preparing (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate?

The synthesis typically involves two critical steps: (1) cyclopropanation to form the strained cyclopropane ring and (2) stereoselective introduction of functional groups.

  • Cyclopropanation : Diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II)) are used to generate the cyclopropane core via [2+1] cycloaddition. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions .
  • Functionalization : The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or carbamate formation. The vinyl group is added through cross-coupling reactions (e.g., Heck reaction) or vinylation agents. Evidence from related cyclopropane derivatives suggests the use of palladium catalysts for stereoretentive coupling .

Table 1 : Comparative Synthetic Routes for Cyclopropane Derivatives

CompoundCyclopropanation MethodFunctionalization StepsYield (%)Reference
Difluoromethyl derivativeRh(II)-catalyzedDifluoromethylation via SF₄62
Target compound Rh(II)/Cu(I) systemBoc protection + vinyl coupling45-55*
*Estimated based on analogous procedures.

Q. How is the stereochemical configuration of this compound confirmed?

Stereochemical integrity is verified using:

  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, as seen in salts like the 4-methylbenzenesulfonate derivative .
  • NMR spectroscopy : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate cis/trans or R/S configurations. For cyclopropanes, 3JHH^3J_{HH} values >8 Hz indicate trans diaxial protons .
  • Chiral HPLC : Enantiomeric excess is quantified using chiral stationary phases (e.g., amylose-based columns) .

Advanced Questions

Q. What challenges arise in maintaining stereochemical integrity during synthesis?

Cyclopropane ring strain (~27 kcal/mol) increases susceptibility to racemization, especially under acidic/basic conditions. Key mitigation strategies include:

  • Low-temperature reactions : Reduces thermal epimerization during Boc deprotection or vinyl group modification .
  • Steric shielding : Bulky groups (e.g., tert-butyl in Boc) minimize nucleophilic attack on the cyclopropane ring .
  • Kinetic vs. thermodynamic control : Selective catalyst choice (e.g., Rh(II) vs. Cu(I)) favors desired diastereomers .

Data Note : In analogs, replacing the vinyl group with methyl reduces strain but lowers reactivity in ring-opening reactions by 40% .

Q. How do electronic effects of substituents influence reactivity in ring-opening reactions?

The vinyl group’s electron-withdrawing nature increases ring strain, facilitating nucleophilic attack at the cyclopropane carbons. Comparative studies show:

  • Vinyl vs. difluoromethyl : Vinyl derivatives undergo ring-opening 3× faster with Grignard reagents due to enhanced electrophilicity .
  • Boc protection : The electron-donating Boc group stabilizes the transition state, reducing activation energy by 15% (DFT calculations) .

Mechanistic Insight : Ring-opening proceeds via a concerted [3+2] pathway, validated by kinetic isotope effects (KIE ≈ 1.2) .

Q. What methodologies resolve data contradictions from stereochemical impurities?

Contradictions in NMR or HPLC data often stem from diastereomeric byproducts. Solutions include:

  • Dynamic NMR : Detects rotameric equilibria in Boc-protected amines at variable temperatures .
  • Chiral derivatization : Mosher’s acid chloride reacts with free amines to enhance HPLC resolution .
  • Computational modeling : DFT simulations (B3LYP/6-31G*) predict NMR shifts, identifying misassigned peaks .

Case Study : A 5% impurity in the hydrochloride salt ( ) was traced to racemization during recrystallization, resolved using non-polar solvents .

Methodological Guidelines

  • Purification : Use silica gel chromatography with ethyl acetate/hexane (1:4) for Boc-protected intermediates. For salts, recrystallize in ethanol/water .
  • Stability : Store at -20°C under inert gas; degradation occurs via vinyl group oxidation (t₁/₂ = 14 days at 25°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

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